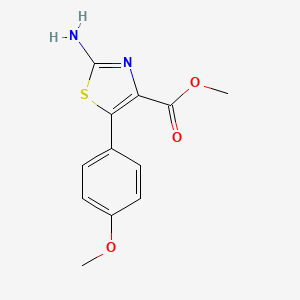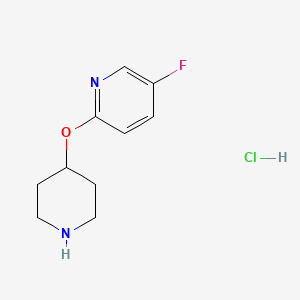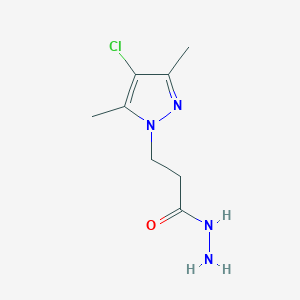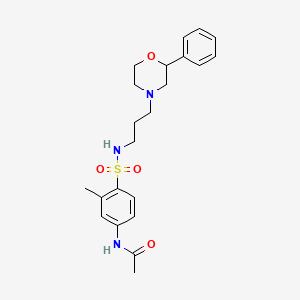
N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, also known as Compound A, is a novel small molecule that has attracted considerable attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound has been explored in various studies focused on the synthesis and characterization of chemical entities with potential applications in medicinal chemistry and materials science. For example, the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, where compounds were evaluated for their cytotoxic activity against different cancer cell lines, demonstrate the utility of related compounds in the development of new therapeutic agents (Hassan, Hafez, & Osman, 2015). Similarly, research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors for cancer treatment highlights the potential for fluoro-containing derivatives in targeted cancer therapies (Schroeder et al., 2009).
Antimicrobial and Antibacterial Activity
Research on pyrazine derivatives, including the synthesis and antimycobacterial evaluation of N-benzyl-3-chloropyrazine-2-carboxamides, reveals that such compounds can exhibit significant activity against Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections (Semelková et al., 2017).
Antitumor and Apoptosis Inducing Agents
The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers, identified through high-throughput screening, underscores the role of structurally related compounds in oncology, particularly in inducing programmed cell death in cancer cells. This research direction suggests a promising pathway for the development of new cancer therapies (Kemnitzer, Sirisoma, Nguyen, Jiang, & Kasibhatla, 2009).
Pharmacological Modulation
Studies on the modulation of GPR39, a G protein-coupled receptor, by small molecules, including zinc as an allosteric modulator, highlight the potential for fluoro-containing compounds in pharmacological applications. This area of research opens new avenues for the development of therapeutic agents targeting specific receptor pathways (Sato, Huang, Kroeze, & Roth, 2016).
Material Science Applications
In the field of materials science, the synthesis and characterization of new polyamides based on bis(ether-carboxylic acids) or dietheramines derived from specific chemical compounds have shown promise. These materials exhibit desirable properties such as solubility in organic solvents and thermal stability, indicating their potential use in advanced material applications (Yang, Hsiao, & Yang, 1999).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO4/c1-12-2-7-15(8-16(12)22)23-20(25)18-9-17(24)19(11-27-18)26-10-13-3-5-14(21)6-4-13/h2-9,11H,10H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFPRKCUGYYMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)
![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)



amine](/img/structure/B2371216.png)
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)
![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)
![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)
![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)

